4-hydroxy-3-methoxybenzenesulfonic acid
Overview
Description
4-Hydroxy-3-methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O5S. It is a derivative of guaiacol, where the sulfonic acid group is substituted at the 4th position. This compound is commonly used in various industrial and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxybenzenesulfonic acid typically involves the sulfonation of guaiacol. The reaction is carried out by treating guaiacol with sulfuric acid under controlled conditions. The reaction proceeds as follows:
Sulfonation Reaction: Guaiacol is reacted with concentrated sulfuric acid at a temperature range of 50-60°C. The reaction mixture is stirred for several hours to ensure complete sulfonation.
Isolation and Purification: The reaction mixture is then cooled, and the product is precipitated by adding water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-3-methoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an expectorant and in the formulation of pharmaceutical drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. In medicinal applications, it acts as an expectorant by increasing the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the methoxy group, making it less soluble and reactive.
3-Methoxybenzenesulfonic acid: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
Guaiacol: The parent compound without the sulfonic acid group, used in different applications.
Uniqueness
4-Hydroxy-3-methoxybenzenesulfonic acid is unique due to the presence of both hydroxyl and methoxy groups, along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-(hydroxymethoxy)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c8-5-12-6-3-1-2-4-7(6)13(9,10)11/h1-4,8H,5H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPLPVVNZYPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCO)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862622 | |
Record name | 2-(Hydroxymethoxy)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50855-43-1 | |
Record name | Hydroxymethoxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.